molecular formula C7H13ClF3NO B6297324 cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride CAS No. 2376143-29-0

cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride

Cat. No.: B6297324
CAS No.: 2376143-29-0
M. Wt: 219.63 g/mol
InChI Key: WAZCBQKTVGISDU-UHFFFAOYSA-N
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Description

cis-4-(Trifluoromethoxy)cyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . This compound is known for its unique structural features, including a cyclohexane ring substituted with a trifluoromethoxy group and an amine group in the cis configuration. It is commonly used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with a trifluoromethoxy group.

    Substitution Reaction: The trifluoromethoxy group is introduced through a substitution reaction using appropriate reagents and catalysts.

    Amine Introduction: The amine group is introduced via a nucleophilic substitution reaction, ensuring the cis configuration.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

    Substitution: Nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-(trifluoromethoxy)cyclohexanamine;hydrochloride
  • 4-(trifluoromethoxy)cyclohexanamine;hydrochloride
  • cis-4-(trifluoromethoxy)cyclohexylamine

Uniqueness

cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride is unique due to its cis configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity compared to its trans isomer and other similar compounds.

Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZCBQKTVGISDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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